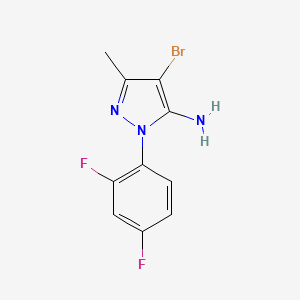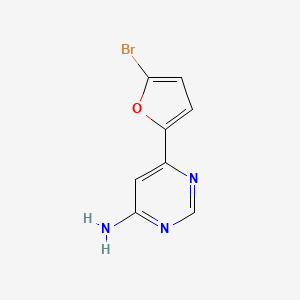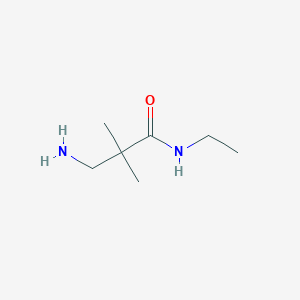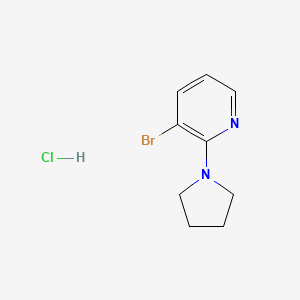
3-Bromo-2-pyrrolidinopyridine, HCl
Übersicht
Beschreibung
3-Bromo-2-pyrrolidinopyridine hydrochloride, also known by its CAS Number 1345471-58-0, is a chemical compound with a molecular weight of 263.56 . It is primarily used for research and development purposes .
Molecular Structure Analysis
The molecular structure of similar compounds like 3-bromo-2-Hydroxypyridine (3-Br-2HyP) has been optimized using both Density Functional Theory (DFT) and Hartree-Fock (HF) methods . The Molecular Electrostatic Potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Wissenschaftliche Forschungsanwendungen
Bromination of Pyridines
The bromination of pyridines has been a foundational reaction in synthetic chemistry. For instance, Hertog, Does, and Landheer (2010) demonstrated that heating pyridine in fuming sulfuric acid with bromine leads to the formation of 3-bromopyridine, a reaction with minimal formation of dibromopyridines. This process highlights the utility of bromination reactions in achieving selective halogenation of pyridine derivatives, which are crucial intermediates in the synthesis of complex organic compounds (Hertog, Does, & Landheer, 2010).
Preparation of Arylboronic Acids
Li et al. (2002) developed an improved protocol for preparing 3-pyridylboronic acid from 3-bromopyridine through a lithium-halogen exchange and "in situ quench" technique. This method was further evaluated on other aryl halides for the preparation of arylboronic acids. The study showcases the importance of 3-bromopyridine derivatives in synthesizing boronic acids, which are valuable in cross-coupling reactions for constructing biologically active molecules and materials science applications (Li et al., 2002).
Directed Deprotonation-Transmetalation
Karig, Spencer, and Gallagher (2001) explored the regioselective C-4 deprotonation of 3-bromopyridine, followed by Li/Zn transmetalation and Pd-mediated coupling processes. This methodology provides a flexible entry to 4-substituted and 3,4-disubstituted pyridines, demonstrating the critical role of 3-bromopyridine derivatives in the directed functionalization of pyridines for the synthesis of complex molecular architectures (Karig, Spencer, & Gallagher, 2001).
Antibacterial Activity of Pyridine Derivatives
Bogdanowicz et al. (2013) utilized 2-Bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile as a substrate for synthesizing new cyanopyridine derivatives with significant antimicrobial activity against a variety of bacteria. The study not only highlights the synthetic utility of bromopyridine derivatives but also their potential in developing new antimicrobial agents (Bogdanowicz et al., 2013).
Suzuki Cross-Coupling Reactions
Ahmad et al. (2017) described the use of palladium-catalyzed Suzuki cross-coupling reactions to synthesize novel pyridine derivatives, showcasing the utility of bromopyridine compounds in facilitating cross-coupling reactions. This study underscores the significance of these derivatives in creating molecules with potential applications in materials science and biology (Ahmad et al., 2017).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-bromo-2-pyrrolidin-1-ylpyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2.ClH/c10-8-4-3-5-11-9(8)12-6-1-2-7-12;/h3-5H,1-2,6-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDMIKIWJODQUCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=CC=N2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-pyrrolidinopyridine, HCl | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



amine](/img/structure/B1527304.png)
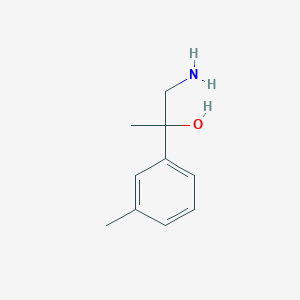

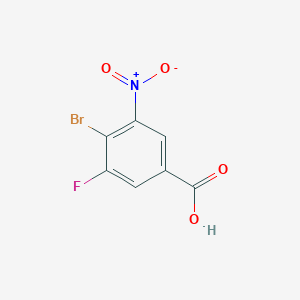
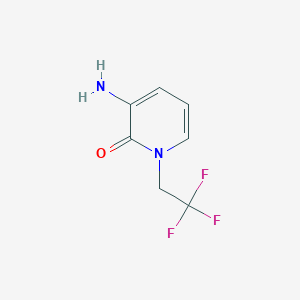
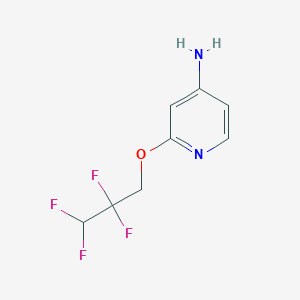
![tert-butyl N-[1-(2H-1,2,3,4-tetrazol-5-yl)ethyl]carbamate](/img/structure/B1527312.png)
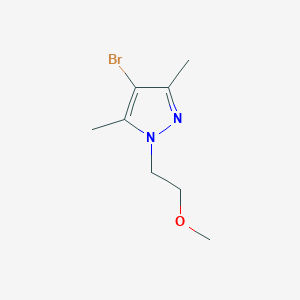
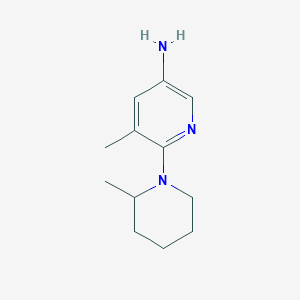
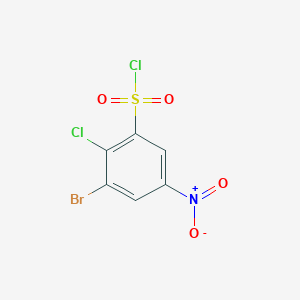
![[(3-Bromothiophen-2-yl)methyl][2-(morpholin-4-yl)ethyl]amine](/img/structure/B1527321.png)
